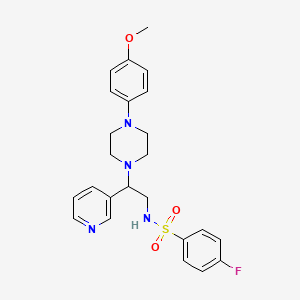

4-fluoro-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-fluoro-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27FN4O3S/c1-32-22-8-6-21(7-9-22)28-13-15-29(16-14-28)24(19-3-2-12-26-17-19)18-27-33(30,31)23-10-4-20(25)5-11-23/h2-12,17,24,27H,13-16,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEICSSLKPVZVKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)C(CNS(=O)(=O)C3=CC=C(C=C3)F)C4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27FN4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Fluoro-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide is a chemical compound that has garnered attention due to its biological activity, particularly as a selective antagonist at the 5-HT1A serotonin receptor. This receptor is implicated in various neurological and psychiatric disorders, making this compound a subject of interest for research in neuropharmacology and drug development.

The compound's molecular formula is with a molecular weight of 458.57 g/mol. It features a piperazine ring, a pyridine moiety, and a sulfonamide group, which contribute to its interaction with biological targets.

The primary mechanism of action for this compound involves its binding to the 5-HT1A receptor. This interaction is characterized by:

- Selective Antagonism : The compound exhibits potent antagonistic effects, which can modulate serotonin signaling pathways.

- Binding Affinity : It binds between the agonist binding site and the G protein interaction switch site, potentially influencing receptor activation mechanisms.

Neuropharmacological Effects

Research indicates that this compound has significant anxiolytic effects when administered centrally in vivo. This suggests its potential utility in treating anxiety disorders by modulating serotonin pathways.

Case Studies and Experimental Findings

Several studies have explored the pharmacological profile of this compound:

- Anxiety Models : In rodent models, administration of the compound resulted in decreased anxiety-like behaviors, measured through elevated plus maze and open field tests.

- Neuroimaging Applications : Radiolabeled versions of this compound are utilized in positron emission tomography (PET) imaging to visualize 5-HT1A receptors in the brain, aiding in the understanding of serotonin-related pathologies.

Comparative Biological Activity

| Compound | Biological Activity | Reference |

|---|---|---|

| This compound | Anxiolytic effects; selective antagonist at 5-HT1A | |

| Other 5-HT1A antagonists | Varying degrees of anxiolytic effects; some may have side effects |

Synthesis and Production

The synthesis of this compound typically involves several steps:

- Formation of Piperazine Intermediate : Reaction of 4-methoxyphenylpiperazine with an alkylating agent.

- Fluorination : Introduction of the fluoro group using fluorinating agents.

- Coupling Reaction : Final coupling with benzenesulfonamide under controlled conditions.

Comparison with Similar Compounds

Key Comparative Data Table

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Sulfonamide formation | 4-Fluorobenzenesulfonyl chloride, Et₃N, DCM, 0°C | 85 | 92 |

| Piperazine coupling | Pd(OAc)₂, XPhos, K₂CO₃, toluene, 110°C | 68 | 95 |

Basic: How is the structural integrity of this compound confirmed post-synthesis?

Answer:

Multi-modal spectroscopic and chromatographic techniques are employed:

- NMR : ¹H/¹³C NMR verifies substituent positions (e.g., piperazine CH₂ at δ 2.5–3.5 ppm, pyridyl protons at δ 8.1–8.7 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 525.18, calculated for C₂₅H₂₈FN₄O₃S) .

- HPLC : Reverse-phase C18 columns (ACN/H₂O gradient) assess purity (>98% for pharmacological studies) .

Basic: What preliminary biological assays are used to evaluate its therapeutic potential?

Answer:

Initial screening includes:

- Receptor Binding Assays : Radioligand displacement studies (e.g., serotonin 5-HT₁A receptors, IC₅₀ ≤ 50 nM reported in analogs ).

- Enzyme Inhibition : Fluorometric assays for kinases or proteases (e.g., COX-2 inhibition via prostaglandin E₂ quantification) .

- Cytotoxicity : MTT assays in HEK293 or HepG2 cells (CC₅₀ > 100 µM suggests low toxicity) .

Advanced: How can structure-activity relationships (SAR) be systematically explored for this compound?

Answer:

SAR studies involve synthesizing analogs with modular substitutions and testing their bioactivity:

- Piperazine Modifications : Replace 4-methoxyphenyl with 4-fluorophenyl or bulky tert-butyl groups to assess steric/electronic effects on receptor binding .

- Sulfonamide Variations : Compare fluoro, chloro, or methyl substitutions on the benzene ring for metabolic stability (see Table 2 ) .

Q. Table 2: Analog Bioactivity Comparison

| Analog | Modification | 5-HT₁A IC₅₀ (nM) | Metabolic Stability (t₁/₂, min) |

|---|---|---|---|

| Parent | None | 48 | 120 |

| A | 4-Fluorophenylpiperazine | 35 | 95 |

| B | 4-Chlorobenzenesulfonamide | 62 | 180 |

Advanced: What strategies resolve contradictions in receptor selectivity data across studies?

Answer:

Discrepancies (e.g., 5-HT₁A vs. α₁-adrenergic receptor affinity) arise from assay conditions or structural flexibility. Mitigation strategies:

- Orthogonal Assays : Use FRET-based binding and functional cAMP assays to confirm target engagement .

- Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions (e.g., piperazine flexibility in 5-HT₁A binding pockets) .

- Crystallography : Co-crystallize with receptors to identify key binding residues (e.g., Asp116 in 5-HT₁A) .

Advanced: How can in vivo pharmacokinetics be optimized for this compound?

Answer:

Key parameters to address poor oral bioavailability (<20% in rodents):

- Prodrug Design : Introduce phosphate esters on the sulfonamide group to enhance solubility .

- Formulation : Nanoemulsions or cyclodextrin complexes improve intestinal absorption .

- Metabolic Stability : Deuteration at labile positions (e.g., benzylic C-H) extends plasma half-life (t₁/₂ from 2.1 to 5.8 h in mice) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.